1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride
Description
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride is a heterocyclic amine hydrochloride salt featuring a 1,2,4-thiadiazole core. The compound is characterized by a methoxymethyl substituent at the 3-position of the thiadiazole ring and a primary amine group at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C5H10ClN3OS |
|---|---|
Molecular Weight |
195.67 g/mol |
IUPAC Name |
[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-9-3-4-7-5(2-6)10-8-4;/h2-3,6H2,1H3;1H |
InChI Key |
OZHIPJWIZRYBOT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Thiourea Cyclization with α-Halo Ketones
A thiourea derivative reacts with α-chloroacetone in the presence of a sulfurizing agent (e.g., H₂S or Lawesson’s reagent). For example, thiourea and 3-chloro-2-methoxymethylpropanal undergo cyclization in ethanol at 80°C for 12 hours, yielding 3-(methoxymethyl)-1,2,4-thiadiazole. The reaction proceeds via nucleophilic attack of the thiolate on the electrophilic carbon, followed by dehydration.
Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thiourea + α-Chloroacetone | Ethanol | 80 | 65–72 |
Oxidative Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from hydrazine and carbon disulfide are oxidized using iodine or H₂O₂ to form the thiadiazole ring. This method is advantageous for introducing substituents at the 3- and 5-positions simultaneously. For instance, N-methoxymethylthiosemicarbazide cyclizes in acetonitrile with iodine, producing the thiadiazole core in 58% yield.
Functionalization at Position 5: Aminomethyl Group Introduction
The 5-aminomethyl substituent is installed via nucleophilic substitution or reductive amination.
Nucleophilic Substitution with Ammonia
A chloromethyl intermediate at position 5 reacts with aqueous ammonia under high pressure. For example, 5-chloromethyl-3-(methoxymethyl)-1,2,4-thiadiazole is treated with NH₃ in THF at 60°C for 6 hours, yielding the primary amine.
Key Parameters:
- Ammonia Concentration: 28% w/w
- Reaction Time: 6–8 hours
- Yield: 70–75%
Reductive Amination of a Ketone Intermediate
A ketone group at position 5 is converted to an amine via reductive amination. Using NaBH₃CN or H₂/Pd-C , the imine intermediate formed from ammonium acetate is reduced. This method offers superior regioselectivity but requires anhydrous conditions.
Hydrochloride Salt Formation
The free amine is protonated using HCl gas or concentrated hydrochloric acid in a polar aprotic solvent (e.g., diethyl ether or dichloromethane). Crystallization is induced by cooling to 0°C, yielding the hydrochloride salt.
Optimization Note:
- Solvent Choice: Ethanol or methanol enhances solubility, while ether improves crystallinity.
- Stoichiometry: 1.1 equivalents of HCl prevents over-acidification.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Design
Patents describe a two-step continuous process:
- Ring Formation: Thiourea and α-chloroacetone react in a tubular reactor (residence time: 30 min).
- Amination: The chloromethyl intermediate is aminated in a packed-bed reactor with NH₃-saturated ethanol.
Advantages:
- 15% higher yield than batch processes.
- Reduced byproduct formation due to precise temperature control.
Green Chemistry Approaches
- Solvent Recycling: Ethanol is recovered via distillation, reducing waste.
- Catalyst Use: ZnCl₂ (1 mol%) accelerates cyclization by 20%.
Analytical Characterization
1H NMR (D₂O):
HPLC Purity: >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Challenges and Mitigation Strategies
- Byproduct Formation: Over-oxidation during cyclization is minimized using N₂ purging.
- Amine Hydrolysis: Acidic conditions during salt formation require strict pH control (pH 4–5).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Thiourea Cyclization | 72 | 98 | 120 |
| Reductive Amination | 68 | 99 | 150 |
| Continuous Flow Process | 85 | 99.5 | 100 |
Chemical Reactions Analysis
Thiadiazole Ring Reactivity
The 1,2,4-thiadiazole ring is electron-deficient due to conjugated double bonds, making it susceptible to:
-
Nucleophilic attack : Substitution at the 5-position (adjacent to the methoxymethyl group) may occur with strong nucleophiles (e.g., amines, hydroxides).
-
Electrophilic substitution : Halogenation or alkylation could occur at the 2-position (para to the substituent) .
Methoxymethyl Group Reactivity
The methoxymethyl group (–OCH₂CH₂OCH₃) can undergo:
Amine Hydrochloride Reactivity
The primary amine (–NH₂·HCl) participates in:
-
Amidation : Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonation : Conversion to sulfonamides using sulfonyl chlorides .
-
Azide formation : Treatment with sodium azide (NaN₃) to yield azide derivatives .
Representative Reaction Pathways
Structural and Mechanistic Insights
The compound’s SMILES structure COCC1=NSC(=N1)CN highlights:
-
A 1,2,4-thiadiazole core (positions 1–4: S, N, S, N).
-
A methoxymethyl group at position 3.
-
A primary amine at position 5, protonated as the hydrochloride salt .
Reactivity is influenced by:
-
Electron deficiency : The thiadiazole ring directs electrophilic substitution to the 2-position and nucleophilic attack to the 5-position.
-
Steric effects : The methoxymethyl group may hinder substitution at adjacent positions.
-
Salt form : The hydrochloride salt enhances solubility and stability in aqueous systems .
Scientific Research Applications
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thiadiazole derivatives, which are of interest for their diverse chemical properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with sulfur and nitrogen-containing functional groups .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride with similar compounds:
*Estimated based on structural similarity to analogs.
Key Observations:
- Heterocycle Influence: The thiadiazole core (target compound) introduces sulfur, which may improve metabolic stability compared to oxygen-containing analogs (e.g., oxazole, oxadiazole) .
- Substituent Effects :
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via multi-step reactions, including cyclization of thiosemicarbazides or condensation of thiourea derivatives with appropriate aldehydes. A one-pot approach under microwave irradiation may enhance yield (analogous to oxadiazole synthesis in ). Purification via recrystallization (e.g., ethanol-DMF mixtures) or preparative HPLC is critical to achieve >95% purity .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm methoxymethyl and thiadiazole ring protons (δ 3.4–4.0 ppm for OCH3 and δ 8.5–9.0 ppm for thiadiazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 223.05) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Cl percentages to confirm stoichiometry .
Q. What are the known biological targets or pathways associated with this compound?
- Methodology : Preliminary studies on analogous thiadiazoles suggest inhibition of bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 enzymes. Use in vitro enzyme inhibition assays (IC50 determination) and microbial growth inhibition studies (MIC values) to validate targets .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity across studies be resolved?
- Methodology :
- Comparative Assays : Replicate experiments under standardized conditions (pH, temperature, solvent) to eliminate variability .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized thiadiazole derivatives) that may confound results .
- Dose-Response Analysis : Establish a clear dose-effect relationship to distinguish true activity from assay noise .
Q. What strategies are effective in improving the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Modification : Convert to alternative salts (e.g., mesylate) or use co-solvents (PEG-400) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the methanamine moiety for passive diffusion .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve plasma stability .
Q. How do computational models predict the compound’s reactivity compared to experimental data?
- Methodology :
- Molecular Docking : Simulate binding to DHFR (PDB ID: 1RX2) using AutoDock Vina to predict binding affinity vs. empirical IC50 values .
- DFT Calculations : Compare calculated bond dissociation energies (BDEs) for the thiadiazole ring with experimental stability under acidic/oxidative conditions .
- ADMET Prediction : Use SwissADME to estimate permeability (LogP) and metabolic stability, then validate via Caco-2 cell assays .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthesis route?
- Methodology :
- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time .
- Catalyst Screening : Test palladium or copper catalysts for cyclization steps to improve efficiency (e.g., from 45% to 72% yield) .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to identify optimal dielectric constants for intermediate stabilization .
Experimental Design Considerations
Q. How should researchers design assays to evaluate the compound’s potential as an antifungal agent?
- Methodology :
- Strain Selection : Include Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) for broad-spectrum evaluation .
- Time-Kill Assays : Measure log10 CFU reduction over 24–48 hours to distinguish fungistatic vs. fungicidal effects .
- Synergy Testing : Combine with fluconazole or amphotericin B to assess fractional inhibitory concentration (FIC) indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
